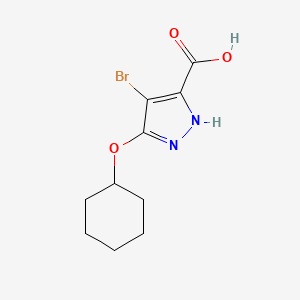

4-Bromo-5-(cyclohexyloxy)-1H-pyrazole-3-carboxylic acid

Beschreibung

4-Bromo-5-(cyclohexyloxy)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a bromo group at position 4, a cyclohexyloxy substituent at position 5, and a carboxylic acid moiety at position 3. Pyrazole-based compounds are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and tunable electronic properties. For instance, pyrazole-carboxylic acids are known for their role as enzyme inhibitors, metal ligands, and intermediates in organic synthesis .

Eigenschaften

CAS-Nummer |

1706541-21-0 |

|---|---|

Molekularformel |

C10H13BrN2O3 |

Molekulargewicht |

289.13 g/mol |

IUPAC-Name |

4-bromo-3-cyclohexyloxy-1H-pyrazole-5-carboxylic acid |

InChI |

InChI=1S/C10H13BrN2O3/c11-7-8(10(14)15)12-13-9(7)16-6-4-2-1-3-5-6/h6H,1-5H2,(H,12,13)(H,14,15) |

InChI-Schlüssel |

NKKVFIHPZMMHQY-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)OC2=NNC(=C2Br)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(cyclohexyloxy)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Cyclohexyloxy Group Addition: The cyclohexyloxy group is introduced via nucleophilic substitution reactions, where a cyclohexanol derivative reacts with the pyrazole ring.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under specific conditions.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. These methods often employ continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyloxy group, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can target the bromine atom or the carboxylic acid group, resulting in debromination or the formation of alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products:

Oxidation: Products may include cyclohexanone derivatives or carboxylic acids.

Reduction: Products may include debrominated pyrazole derivatives or alcohols.

Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-Brom-5-(Cyclohexyloxy)-1H-pyrazol-3-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und entzündungshemmende Eigenschaften.

Medizin: Es wird derzeit erforscht, ob es als pharmazeutischer Zwischenstoff verwendet werden kann und welche Rolle es bei der Medikamentenentwicklung spielt.

Industrie: Es wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Spezialchemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Brom-5-(Cyclohexyloxy)-1H-pyrazol-3-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Das Bromatom und die Carbonsäuregruppe spielen eine entscheidende Rolle für seine Reaktivität und Bindungsaffinität. Die Verbindung kann mit Enzymen und Rezeptoren interagieren und so zu verschiedenen biologischen Wirkungen führen. Detaillierte Studien sind erforderlich, um die genauen molekularen Zielstrukturen und Signalwege zu klären, die beteiligt sind.

Ähnliche Verbindungen:

4-Brom-1H-pyrazol: Es fehlen die Cyclohexyloxy- und Carbonsäuregruppen, was es in bestimmten Reaktionen weniger vielseitig macht.

5-(Cyclohexyloxy)-1H-pyrazol-3-carbonsäure:

4-Brom-5-nitrophthalonitril: Es enthält eine Nitrogruppe anstelle einer Carbonsäuregruppe, was zu unterschiedlichen chemischen Eigenschaften und Anwendungen führt.

Einzigartigkeit: 4-Brom-5-(Cyclohexyloxy)-1H-pyrazol-3-carbonsäure ist einzigartig aufgrund der Kombination seiner funktionellen Gruppen, die eine unterschiedliche chemische Reaktivität und ein Potenzial für vielfältige Anwendungen in verschiedenen Forschungsgebieten verleihen.

Wirkmechanismus

The mechanism of action of 4-Bromo-5-(cyclohexyloxy)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Effects at Position 5

The cyclohexyloxy group in the target compound distinguishes it from analogs with smaller or electronically distinct substituents:

- This compound (MW: 205.01) is used in research applications and stored at room temperature .

- Trifluoromethyl group (4-Bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid) :

The electron-withdrawing CF₃ group increases acidity (pKa ~1–2) and lipophilicity, making it suitable for agrochemicals or pharmaceuticals. This derivative has a molecular weight of 233.06 and is available at high purity (95%) . - However, nitro groups may reduce stability under reducing conditions .

Key Insight : The cyclohexyloxy group in the target compound likely increases steric hindrance and lipophilicity compared to methyl or CF₃ analogs, which could influence its pharmacokinetic properties or crystal packing.

Bromine at Position 4

Bromine is a common substituent in pyrazole derivatives, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization. Examples include:

- 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid :

Similarity score: 0.97 to the target compound. Bromine here facilitates synthetic modifications, such as aryl couplings, to generate bioactive molecules . - 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid :

With a molecular weight of 233.06, this compound’s ethyl group adds hydrophobicity, impacting its solubility profile (stored at 2–8°C) .

Carboxylic Acid Position

The position of the carboxylic acid group influences hydrogen-bonding networks and biological interactions:

- Position 3 (Target) : Likely participates in stronger intermolecular hydrogen bonds compared to position 5 derivatives, affecting crystallization and stability.

- Position 5 (4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid) : This analog (CAS: 84547-84-2) is a key intermediate in synthesizing kinase inhibitors, where the carboxylate may coordinate metal ions or interact with enzymatic active sites .

Table 1: Physicochemical Properties of Selected Pyrazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position 4, 5) | Storage Conditions | Key Applications |

|---|---|---|---|---|---|

| 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid | C₅H₅BrN₂O₂ | 205.01 | Br (4), CH₃ (5) | Room Temperature | Research intermediates |

| 4-Bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | C₅H₂BrF₃N₂O₂ | 233.06 | Br (4), CF₃ (5) | 2–8°C | Agrochemicals, Pharma |

| 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | C₅H₅BrN₂O₂ | 205.01 | Br (4), CH₃ (1), COOH (5) | Not specified | Kinase inhibitor synthesis |

Biologische Aktivität

4-Bromo-5-(cyclohexyloxy)-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features, including a bromine atom, a cyclohexyloxy group, and a carboxylic acid functional group. This compound belongs to the pyrazole family, which is known for a wide range of biological activities. The exploration of its biological activity is essential for understanding its potential therapeutic applications.

- Molecular Formula : C10H13BrN2O3

- Molecular Weight : 299.14 g/mol

- CAS Number : 1706541-21-0

The presence of the cyclohexyloxy group may enhance the compound's lipophilicity, potentially improving bioavailability compared to other similar compounds. This structural feature could influence its interaction with biological targets, making it a candidate for further research in medicinal chemistry.

Biological Activities

The biological activities of pyrazole derivatives have been extensively studied, revealing their potential in various therapeutic areas:

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 4-Bromo-5-(cyclohexyloxy)-1H-pyrazole-3-carboxylic acid have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In one study, specific derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial potential of pyrazole compounds has also been documented. Studies have reported that certain derivatives exhibit effective antibacterial activity against strains such as E. coli and S. aureus. The structural modifications in these compounds can significantly enhance their antimicrobial efficacy .

Anticancer Properties

Some pyrazole derivatives have been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanisms often involve the modulation of various signaling pathways associated with cell proliferation and survival .

Case Studies

- Anti-inflammatory Study : A series of novel pyrazole derivatives were synthesized and tested for anti-inflammatory activity. The results indicated that certain compounds exhibited a high degree of TNF-α and IL-6 inhibition, suggesting potential therapeutic applications in inflammatory diseases.

- Antimicrobial Evaluation : A set of pyrazole derivatives was evaluated against multiple bacterial strains. One compound showed significant activity against Klebsiella pneumoniae, indicating its potential use in treating bacterial infections.

Comparative Analysis with Related Compounds

The following table summarizes some structurally related compounds and their notable features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid | C7H7BrN2O2 | Contains a methyl group instead of cyclohexyloxy |

| 4-Bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | Lacks cyclohexyloxy group |

| 4-Bromo-5-nitro-1H-pyrazole-3-carboxylic acid | C7H6BrN3O4 | Contains a nitro group instead of cyclohexyloxy |

The unique presence of the cyclohexyloxy group in 4-Bromo-5-(cyclohexyloxy)-1H-pyrazole-3-carboxylic acid may enhance its biological activity compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.